molecular formula C7H12N2O4S B1139882 S-Nitroso-N-acetylpenicillamine CAS No. 79032-48-7

S-Nitroso-N-acetylpenicillamine

Cat. No. B1139882
CAS RN: 79032-48-7
M. Wt: 220.24
InChI Key:
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Description

S-Nitroso-N-acetylpenicillamine (SNAP) is a nitric oxide (NO) donor with various biological and chemical properties that have garnered interest in scientific research. SNAP's unique capability to release NO in a controlled manner allows it to be utilized in creating inducible nitric oxide-releasing materials, which have applications ranging from antimicrobial treatments to regenerative support for tissue engineering (VanWagner et al., 2013).

Synthesis Analysis

The synthesis of SNAP involves the reaction between nitrous acid and N-acetylpenicillamine (NAP) to produce SNAP. This process occurs in acidic medium and is first order in nitrite and NAP. The kinetics and mechanism of this reaction have been detailed, providing insights into the formation and stability of SNAP under various conditions (Chipinda & Simoyi, 2006).

Molecular Structure Analysis

Studies on the molecular structure of SNAP have shown that its stability and reactivity can be significantly influenced by intramolecular interactions. Computational strategies have been employed to investigate the structure-stability relationship in SNAP, revealing the importance of hydrogen-bond and chalcogen-chalcogen interactions in determining its conformation and stability (Meyer et al., 2016).

Chemical Reactions and Properties

SNAP undergoes various chemical reactions that contribute to its biological effects, primarily through the release of nitric oxide (NO). The mechanism of NO release involves the hydrolysis of SNAP, leading to the formation of N-acetylpenicillamine and the transfer of NO(-) to Fe(III), which has been studied using water-soluble iron porphyrins (Vilhena et al., 2006).

Physical Properties Analysis

The physical properties of SNAP, such as its solubility and stability in aqueous solutions, have been compared to other nitrosothiols. Studies have found that SNAP exhibits greater stability under common laboratory conditions, including variable temperature, pH, and light exposure, compared to other S-nitrosothiols (Melvin et al., 2019).

Chemical Properties Analysis

The chemical properties of SNAP, including its reactivity with biomolecules and its role in biological systems, have been a focus of research. The reductive nitrosylation of iron porphyrins by SNAP has been studied, providing insights into its potential biological activities and the mechanisms through which it interacts with cellular components (Vilhena et al., 2006).

Scientific Research Applications

  • Vascular Smooth Muscle Modulation : SNAP acts as a vasodilator and inhibits mitogenesis and proliferation of vascular smooth muscle cells, suggesting a role in modulating vascular functions (Garg & Hassid, 1989).

  • Cell Membrane Interaction : SNAP has been observed to readily incorporate into lipid bilayer membranes, affecting the membrane's properties. This characteristic is significant in understanding its interactions at the cellular level (Nedeianu et al., 2004).

  • Antiviral Properties : SNAP demonstrated potential as an antiviral agent, specifically showing inhibitory effects on SARS coronavirus infection in vitro (Keyaerts et al., 2004).

  • Mechanistic Insights in Biological Systems : Investigations into SNAP's effects on various cell types, including fibroblasts and mesangial cells, provide insights into its mechanism of action, particularly in relation to nitric oxide generation (Garg & Hassid, 1990; Garg & Hassid, 1989).

  • Radiosensitization in Cancer Treatment : Studies have shown that SNAP can act as a radiosensitizer in hypoxic tumor cells, suggesting its potential application in cancer therapy (Janssens et al., 1999).

  • Vasodilation Mechanisms : Research on S-nitrosothiols, including SNAP, has provided valuable information on their vasodilatory effects and potential as therapeutic agents in vascular-related diseases (Kowaluk & Fung, 1990).

  • Application in Biomaterials : SNAP has been used to modify biomaterials, like fibrin, to create controlled nitric oxide releasing scaffolds. This has implications in tissue engineering and regenerative medicine (VanWagner et al., 2013).

  • Thermal Stability Studies : Investigations into the thermal stability of SNAP provide insight into its chemical properties, which is crucial for its storage and handling (Bainbrigge et al., 1997).

  • Pharmacological Development : Research into SNAP's synthesis and formulation into sustained release tablets expands its potential for therapeutic applications (De, 2003).

  • Regulation of Apoptosis in Smooth Muscle Cells : SNAP has been shown to induce apoptosis in smooth muscle cells, regulated by protein kinases, highlighting its potential role in cardiovascular therapies (Nishio & Watanabe, 1997).

Safety And Hazards

SNAP causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/ fume/ gas/ mist/ vapors/ spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/ eye protection/ face protection .

Future Directions

SNAP has been demonstrated to be a strong antimicrobial and potent antithrombotic agent . SNAP-incorporated E2As stored at room temperature for over 6 months retained 87% of its initial SNAP content . Stored and fresh films exhibited similar NO release kinetics over an 18 day period . SNAP is a promising and versatile nanoparticle that can significantly impact the usage of TiNPs in a wide variety of applications, such as biomaterial coatings, tissue engineering scaffolds, or wound dressings .

properties

IUPAC Name

(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIQCSMRQKCOCT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C(=O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80897531
Record name S-Nitroso-N-acetylpenicillamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Nitroso-N-acetylpenicillamine

CAS RN

79032-48-7
Record name S-Nitroso-N-acetylpenicillamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79032-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Nitroso-N-acetylpenicillamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079032487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Nitroso-N-acetylpenicillamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
10
Citations
EJ Brisbois, H Handa, TC Major, RH Bartlett… - Biomaterials, 2013 - Elsevier
… In this study, five biomedical grade polymers doped with S-nitroso-N-acetylpenicillamine (SNAP) were investigated for their potential to control the release of NO from the SNAP within …
Number of citations: 155 www.sciencedirect.com
I Chipinda, RH Simoyi - The Journal of Physical Chemistry B, 2006 - ACS Publications
… formation, reaction dynamics, and detailed kinetics and mechanism of the reaction between nitrous acid and N-acetylpenicillamine (NAP) to produce S-nitroso-N-acetylpenicillamine (…
Number of citations: 58 pubs.acs.org
J Pant, MJ Goudie, SP Hopkins… - … applied materials & …, 2017 - ACS Publications
… In the present study, polymer composites were fabricated by incorporating S-nitroso-N-acetylpenicillamine (SNAP) in a medical-grade polymer, Carbosil, and top-coated with varying …
Number of citations: 116 pubs.acs.org
E Keyaerts, L Vijgen, L Chen, P Maes… - International journal of …, 2004 - Elsevier
Introduction: The recent outbreak of severe acute respiratory syndrome (SARS) warrants the search for effective antiviral agents to treat the disease. This study describes the …
Number of citations: 180 www.sciencedirect.com
P Holm, H Kankaanranta, T Metsä-Ketelä… - European journal of …, 1998 - Elsevier
… S-nitroso-N-acetylpenicillamine suggesting that SIN-1 but not GEA 3162 and S-nitroso-N-acetylpenicillamine … , SIN-1 and S-nitroso-N-acetylpenicillamine was estimated indirectly by …
Number of citations: 89 www.sciencedirect.com
XL Ma, AM Lefer, RE Zipkin - Endothelium, 1993 - Taylor & Francis
… In this study, we observed the effects of S-nitroso-Nacetylpenicillamine (SNAP), a nitrosothiol nitric oxide (NO) donor, on cat PMN adherence to autologous coronary vascular …
Number of citations: 25 www.tandfonline.com
MJ Goudie, EJ Brisbois, J Pant… - … Journal of Polymeric …, 2016 - Taylor & Francis
Due to the role of nitric oxide (NO) in regulating a variety of biological functions in humans, numerous studies on different NO releasing/generating materials have been published over …
Number of citations: 62 www.tandfonline.com
D Terwel, LJM Nieland, B Schutte… - European journal of …, 2000 - Elsevier
… the toxicity of S-nitroso-N-acetylpenicillamine, but had … S-nitroso-N-acetylpenicillamine. Urate (ONOO − scavenger) did not influence the toxicity of either S-nitroso-N-acetylpenicillamine …
Number of citations: 63 www.sciencedirect.com
AC Melvin, WM Jones, A Lutzke, CL Allison… - Nitric Oxide, 2019 - Elsevier
… Two commonly used RSNOs are S-nitrosoglutathione (GSNO), a bioavailable primary RSNO in mammalian blood, and S-nitroso-N-acetylpenicillamine (SNAP), a synthetic tertiary …
Number of citations: 25 www.sciencedirect.com
P Kosutova, P Mikolka, M Kolomaznik… - Pulmonary Infection and …, 2016 - Springer
… In the rabbit model of acute lung injury, intratracheal administration of a soluble NO donor (S-nitroso-N-acetylpenicillamine, SNAP) reduces the migration of polymorphonuclear …
Number of citations: 14 link.springer.com

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